N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide
Description
This compound features a 3,5-dimethoxy-substituted benzamide core linked via a phenyl group to a 1,1-dioxo-thiazolidine ring. The thiazolidine-dioxo moiety contributes to its electronic and steric properties, while the dimethoxy groups on the benzamide enhance solubility and influence molecular interactions.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-10-13(11-17(12-16)25-2)18(21)19-14-4-6-15(7-5-14)20-8-3-9-26(20,22)23/h4-7,10-12H,3,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBJSADNCIOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with lower oxidation states.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structure and Composition
The molecular formula of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide is , with a molecular weight of approximately 403.5 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Thiazolidine Ring | Provides reactivity and potential for enzyme interaction. |
| Dimethoxy Group | Enhances solubility and biological activity. |
| Amide Linkage | Facilitates hydrogen bonding with biological targets. |
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : The thiazolidinone ring may be oxidized to form sulfone derivatives.
- Reduction : Reduction of the amide group can yield corresponding amines.
- Substitution : The dimethoxy group can participate in nucleophilic substitution reactions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Enzyme Inhibition : The thiazolidine moiety can bind to the active sites of enzymes, inhibiting their activity. This property is particularly relevant in metabolic pathways where enzyme regulation is crucial.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Research indicates that this compound may modulate receptor activity, influencing intracellular signaling pathways that regulate cell growth and apoptosis. Its unique structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis.
- Enzyme Interaction Studies : Another investigation focused on the compound's ability to inhibit certain enzymes involved in cancer metabolism. Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential applications in cancer therapy.
- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity and selectivity. Modifications to the thiazolidine ring and dimethoxy groups have led to compounds with improved efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Motifs
The compound shares structural similarities with other benzamide derivatives and thiazolidine-dioxo-containing molecules. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Substituent Effects
3,5-Dimethoxy vs. 2,6-Dimethoxy Benzamide (Isoxaben):
The positional isomerism of methoxy groups significantly impacts bioactivity. Isoxaben’s 2,6-dimethoxy configuration enhances herbicidal activity by optimizing binding to plant cellulose synthase . In contrast, the 3,5-dimethoxy substitution in the target compound may favor interactions with mammalian targets, such as enzymes or receptors, due to altered electronic effects .- Thiazolidine-1,1-dioxo vs. This moiety may also participate in hydrogen bonding or sulfone-mediated interactions in biological systems .
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s IR spectrum would show peaks for the amide C=O (~1660–1680 cm⁻¹) and sulfone S=O (~1150–1250 cm⁻¹), consistent with thiazolidine-dioxo analogs in and .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide is a compound that belongs to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.39 g/mol. The compound features a thiazolidinone ring, which is known for its pharmacological significance.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives. For instance, a study reported that compounds containing the thiazolidinone scaffold exhibited significant cytotoxicity against various cancer cell lines. Notably:
- Inhibition Rates : The compound demonstrated an inhibition rate of 84.19% against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .
| Cell Line | Inhibition Rate (%) |
|---|---|
| MOLT-4 | 84.19 |
| SF-295 | 72.11 |
2. Antimicrobial Activity
Thiazolidinone derivatives are also recognized for their antimicrobial effects. A study indicated that specific derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.
- Activity Index : The synthesized compounds demonstrated activity indices ranging from 53.84% to 91.66% against E. coli and S. aureus .
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| E. coli | 26 | 88.46 |
| S. aureus | 24 | 91.66 |
3. Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidinones has been investigated with promising results. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic enzymes.
- Anti-inflammatory Mechanism : It reduces the production of inflammatory mediators by inhibiting signaling pathways involved in inflammation.
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Leukemia Treatment : A derivative similar to this compound was tested in vitro against various leukemia cell lines with substantial inhibition rates observed.
- Antimicrobial Efficacy in Wound Infections : Thiazolidinone derivatives were applied in wound healing models where they showed significant reduction in bacterial load compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
